4-Hydroxybenzylamine

Description

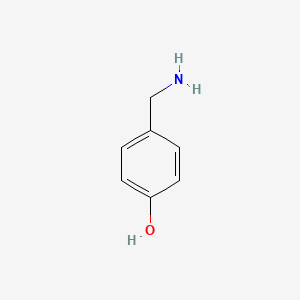

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJDUEKERVZLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219872 | |

| Record name | 4-Hydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

696-60-6 | |

| Record name | 4-Hydroxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7F85B7BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 - 115 °C | |

| Record name | 4-Hydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzylamine, a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structure, featuring a reactive aminomethyl group and a phenolic hydroxyl group, imparts a unique combination of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visualizations of synthetic pathways and biological interactions are included to facilitate a deeper understanding of its utility.

Chemical Identity and Properties

This compound, also known as 4-(aminomethyl)phenol, is a white to off-white crystalline solid.[1][2] It is an important intermediate in organic synthesis and has been investigated for various biological activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(aminomethyl)phenol | [4] |

| CAS Number | 696-60-6 | [5] |

| Molecular Formula | C₇H₉NO | [5] |

| Molecular Weight | 123.15 g/mol | [5] |

| Appearance | Off-white to pale yellow or beige powder | [3] |

| Melting Point | 110 - 116 °C | [3] |

| Boiling Point | 262.4 ± 15.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and water (heated).[1][2] Soluble in dichloromethane and methanol. | [1][2] |

| pKa (Predicted) | 8.93 ± 0.26 | [2] |

Structural Information

The chemical structure of this compound is fundamental to its reactivity and biological interactions. Key structural identifiers are provided in Table 2.

| Identifier | String | Reference(s) |

| SMILES | Nc1ccc(O)cc1 | [6] |

| InChI | InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | [4] |

| InChIKey | RQJDUEKERVZLLU-UHFFFAOYSA-N | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the reductive amination of 4-hydroxybenzaldehyde or the demethylation of 4-methoxybenzylamine.

Experimental Protocol: Reductive Amination of 4-Hydroxybenzaldehyde

This method provides a high yield of this compound through the reaction of 4-hydroxybenzaldehyde with ammonia in the presence of a catalyst.[7]

Materials:

-

4-hydroxybenzaldehyde (1 mole, 122.1 g)

-

Ethanol (500 ml)

-

Ammonia gas

-

Raney nickel (20 g)

-

Concentrated sulfuric acid (0.1 ml)

-

Active charcoal

-

Ether

Procedure:

-

Cool 500 ml of ethanol to 10°C and pass ammonia gas through it until saturation is reached.

-

To this solution, add 122.1 g of 4-hydroxybenzaldehyde, 20 g of Raney nickel, and 0.1 ml of concentrated sulfuric acid.

-

Transfer the mixture to an autoclave and stir for 6 hours at room temperature under a hydrogen pressure of 100 atmospheres.

-

After the reaction is complete, carefully release the pressure and filter off the Raney nickel catalyst.

-

Add active charcoal to the filtrate, boil the mixture, and then filter it again.

-

Concentrate the filtrate to obtain the crude product.

-

Recrystallize the residue from a mixture of ethanol and ether to yield pure this compound (104 g, 85% of theory).[7]

A workflow for this synthesis is depicted below:

Alternative Synthesis: Demethylation of 4-Methoxybenzylamine

An alternative route involves the demethylation of 4-methoxybenzylamine using hydrobromic acid.[8] This method is particularly useful when the starting methoxy compound is more readily available.

Materials:

-

4-methoxybenzylamine

-

Hydrobromic acid (25%)

Procedure:

-

Add 970.9 g (3.0 mol) of 25% hydrobromic acid to a 1 L reactor.

-

Under stirring, add 103.7 g (0.7558 mol) of 4-methoxybenzylamine dropwise.

-

The reaction proceeds to yield this compound. Further purification steps, such as neutralization and extraction, are required to isolate the final product.[8]

Reactivity and Biological Significance

Chemical Reactivity

The presence of both a primary amine and a phenolic hydroxyl group makes this compound a versatile reagent in organic synthesis. It readily undergoes reactions typical of these functional groups, such as N-alkylation, acylation, and reactions involving the aromatic ring. A notable reaction is its condensation with formaldehyde to form azacyclophanes, a process influenced by intermolecular hydrogen bonding.[9]

Biological Activity and Signaling Pathways

This compound has been utilized in various biological studies. It is known to be a less reactive isomer of 2-hydroxybenzylamine (2-HOBA) and has been used as a negative control in studies of hypertension in mouse models, where it showed no effect on angiotensin II-induced hypertension.[10][11]

Furthermore, research has indicated that this compound can act as an inhibitor of GABA shunt enzymes. Specifically, it has shown competitive inhibition of GABA-transaminase (GABA-T). This suggests that the benzene ring structure is accepted by the active site of the enzyme, positioning this compound as a potential lead compound for the design of novel GABA-T inhibitors.

The GABA shunt is a metabolic pathway that bypasses two steps of the Krebs cycle. The inhibition of GABA-T by this compound leads to an increase in GABA levels, which has significant implications for neurological conditions.

Spectral Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the protons of the amino and hydroxyl groups. The aromatic protons typically appear as two doublets in the region of δ 6.5-7.5 ppm. The methylene protons will present as a singlet around δ 3.5-4.0 ppm. The amine and hydroxyl proton signals are broad and their chemical shifts are dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the four unique carbon atoms in the aromatic ring and one for the methylene carbon.

Experimental Protocol (General):

-

Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 124.0758.[4]

Experimental Protocol (General - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretch: In the region of 1000-1200 cm⁻¹.

Experimental Protocol (General - KBr pellet):

-

Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis is achievable through straightforward and high-yielding methods. The biological activity of this compound, particularly its interaction with GABA shunt enzymes, presents opportunities for further investigation in the field of neuroscience and drug discovery. This guide provides a foundational resource for researchers and developers working with this versatile compound.

References

- 1. This compound CAS#: 696-60-6 [m.chemicalbook.com]

- 2. This compound | 696-60-6 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 9. The role of non-covalent interactions in this compound macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 696-60-6 [chemicalbook.com]

- 11. This compound | 696-60-6 [amp.chemicalbook.com]

The Natural Occurrence and Sources of 4-Hydroxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylamine (4-HBA), also known as p-hydroxybenzylamine, is a natural biogenic amine found in a variety of plant species. This compound and its derivatives are of significant interest to the scientific community due to their potential biological activities, including neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, summarizes the available quantitative data, details experimental protocols for its analysis, and illustrates a key signaling pathway in which its analogs are involved.

Natural Sources and Occurrence

This compound has been identified in several plant families, often as a constituent of traditional medicines and common foodstuffs. Its presence is well-documented in the following species:

-

Gastrodia elata : A highly valued traditional Chinese medicine, the rhizome of Gastrodia elata (known as "Tianma") is a significant source of 4-hydroxybenzyl alcohol and its derivatives. While direct quantification of this compound is not extensively reported, it is recognized as one of the phenolic compounds present in the plant.[1] The primary active constituents are often considered to be 4-hydroxybenzyl analogs.

-

Sinapis alba (White Mustard) : this compound is formed in white mustard seeds through the enzymatic hydrolysis of its precursor, p-hydroxybenzylglucosinolate, also known as sinalbin.[3] This process is a key part of the plant's defense mechanism and contributes to its characteristic flavor profile.

-

Brassica Vegetables : The Human Metabolome Database lists Brassica vegetables as a food source of this compound. This is consistent with the fact that many Brassica species contain glucosinolates, the precursors to various isothiocyanates and amines.

Quantitative Data on this compound and its Precursors

Direct quantitative data for this compound in natural sources is limited in the available literature. However, the concentration of its precursor in Sinapis alba provides a basis for estimating its potential yield.

| Plant Source | Compound | Concentration | Notes |

| Sinapis alba (White Mustard) Seed Meal | p-Hydroxybenzylglucosinolate (Sinalbin) | Up to 200 µmol/g | This compound is formed from the hydrolysis of sinalbin. The reaction proceeds through the unstable intermediate 4-hydroxybenzyl isothiocyanate. |

| Sinapis alba (White Mustard) Seeds | 4-Hydroxybenzyl isothiocyanate | ~20 mg/g | This is an intermediate in the formation of this compound from sinalbin.[3] |

Experimental Protocols

The following section details a composite experimental protocol for the extraction, isolation, and quantification of this compound from plant materials, based on established methods for similar phenolic compounds.

Sample Preparation

-

Grinding : Freeze-dry fresh plant material (e.g., Gastrodia elata rhizomes, Fagopyrum esculentum seeds, Sinapis alba seed meal) and grind into a fine powder using a laboratory mill.

-

Drying : Dry the powdered material in an oven at 60°C to a constant weight to remove residual moisture.

Extraction

-

Solvent : Use 80% methanol in water as the extraction solvent.

-

Procedure :

-

Weigh 1 gram of the dried plant powder and place it in a conical flask.

-

Add 20 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Perform extraction by refluxing at 60°C for 2 hours.

-

Allow the mixture to cool to room temperature.

-

-

Filtration : Filter the extract through Whatman No. 1 filter paper.

-

Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification (Optional, for obtaining pure compound)

-

Solid-Phase Extraction (SPE) :

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute this compound and other phenolic compounds with methanol.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Further purify the eluted fraction using a preparative HPLC system with a C18 column.

-

Use a gradient of methanol and water as the mobile phase.

-

Collect the fraction corresponding to the retention time of a this compound standard.

-

Quantification by UPLC-MS/MS

-

Instrumentation : Utilize an Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase :

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution : A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute the compound of interest.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

Column Temperature : 40°C.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) : Monitor the specific precursor-to-product ion transition for this compound.

-

Data Analysis : Quantify the concentration of this compound by comparing the peak area from the sample to a calibration curve generated using analytical standards of known concentrations.

-

Signaling Pathway Involvement

While a specific signaling pathway directly initiated by this compound is not well-defined, its structural analog, 2-Hydroxybenzylamine (2-HOBA), is known to act as a scavenger of isolevuglandins (IsoLGs). IsoLGs are highly reactive dicarbonyls produced during lipid peroxidation that can form adducts with proteins and DNA, leading to cellular dysfunction and inflammation. This compound is considered a less reactive isomer in this context. The following diagram illustrates the proposed mechanism of IsoLG-induced inflammation and the role of scavengers.

Caption: Isolevuglandin scavenging pathway.

Conclusion

This compound is a naturally occurring biogenic amine with a presence in several plant species of medicinal and nutritional importance. While direct quantitative data remains an area for further research, its origin from glucosinolate hydrolysis in species like Sinapis alba provides a basis for estimating its abundance. The provided experimental protocols offer a comprehensive framework for the extraction, isolation, and quantification of this compound. Furthermore, the exploration of its role, and that of its isomers, in mitigating inflammatory pathways through the scavenging of reactive dicarbonyls highlights a promising area for future drug development and therapeutic research.

References

The Multifaceted Biological Activities of 4-Hydroxybenzylamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzylamine and its derivatives represent a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. The structure-activity relationships gleaned from the available data highlight the potential of the this compound scaffold as a privileged structure in medicinal chemistry.

Introduction

This compound, a simple phenolic amine, and its derivatives have garnered significant attention in the scientific community due to their diverse pharmacological potential. The presence of both a hydroxyl group and an amino group on the benzylic scaffold allows for a wide range of structural modifications, leading to the generation of libraries of compounds with tuned biological activities. This guide explores the key therapeutic areas where these compounds have shown promise, with a focus on their mechanisms of action and structure-activity relationships.

Anticancer Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated notable cytotoxic effects against various cancer cell lines. The imine linkage in Schiff bases is often crucial for their biological activity.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| CD-based Schiff bases (CDSBs) | Glioma GL261 | 17.9 µg/mL | [1] |

| CD-based Schiff bases (CDSBs) | U251 | 14.9 µg/mL | [1] |

| Imine Compound 1 | HepG2 | 16.39 µg/mL | [2] |

| Imine Compound 1 | MCF-7 | 22.52 µg/mL | [2] |

| Imine Compound 2 | HepG2 | 27.64 µg/mL | [2] |

| Imine Compound 2 | MCF-7 | 49.01 µg/mL | [2] |

| 4-Aminobenzofuroxan 3c | M-HeLa, MCF-7 | Comparable to Doxorubicin | [3] |

| 4-Aminobenzofuroxan 3d | T98G | 14.7 | [3] |

| 4-Aminobenzofuroxan 3b | T98G | 12.7 | [3] |

| Indirubin-based N-hydroxybenzamide 4a | SW620, PC-3, NCI-H23 | 0.09 - 0.007 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for MTT Assay

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives confers significant antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

The antioxidant capacity is often quantified by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed.

| Compound/Derivative | Assay | IC50/SC50 (µM or µg/mL) | Reference |

| N-(hydroxybenzylidene)-N'-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines | DPPH | Strong to no effect | [5] |

| 4-(4-hydroxy-3-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | DPPH | IC50 = 28.33 µM | [6] |

| 2,4,6-trichlorophenylhydrazine Schiff bases | DPPH | IC50 = 4.05 - 369.30 µM | [7] |

| 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl-O-β-d-glucopyranoside | DPPH, ABTS, O2•- | Potent scavenging activity | [8] |

| Nicotinic acid hydrazide-based Schiff base | DPPH | IC50 = 3.82 µg/mL | [9] |

| 5-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-one | DPPH | IC50 = 589.6 µg/mL | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Sample Preparation: Prepare various concentrations of the this compound derivative in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity

Schiff base derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The imine group is often implicated in the mechanism of action, which may involve disruption of the cell membrane or inhibition of essential enzymes.

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fluoro-substituted aroylhydrazones 1 & 4 | Bacillus subtilis | Effective | [10] |

| Fluoro-substituted aroylhydrazones 1 & 4 | Staphylococcus aureus, Escherichia coli | Good activity | [10] |

| Carbazole derivative 2 | S. aureus ATCC 29213, S. aureus ATCC 6358 | 30 | [11] |

| Carbazole derivative 2 | S. pyogenes | 40 | [11] |

| Carbazole derivative 2 | S. epidermidis | 50 | [11] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives 2-5, 7-10 | Staphylococcus strains | 32 | [12] |

| Schiff base complexes of Zinc(II) | S. aureus, E. coli, P. aeruginosa | Highly active | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity

Certain derivatives of this compound have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, with the potency expressed as an IC50 value.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 4-Bromo THP derivative | NO production inhibition | 9.4 | [14] |

| 4-n-butyl THP derivative | NO production inhibition | 30.9 | [14] |

| 4-fluoro THP derivative | NO production inhibition | 38.9 | [14] |

| 4-methyl THP derivative | NO production inhibition | 80.3 | [14] |

| Flavonol 7 (Quercetin) | NO production inhibition | 12.0 | [15] |

| Flavonol 9 (Luteolin) | NO production inhibition | 7.6 | [15] |

| 6-Nitrodopamine | nNOS inhibition | Ki = 45 | [16] |

| 6-Nitronoradrenaline | nNOS inhibition | Ki = 52 | [16] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

Principle: This assay measures the concentration of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Procedure:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production. Determine the IC50 value.

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some phenolic compounds have been shown to inhibit NF-κB activation by preventing IκB degradation.

Inhibition of the NF-κB Signaling Pathway

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of MAPK signaling is a hallmark of many cancers. Certain anticancer agents exert their effects by modulating MAPK signaling, often leading to cell cycle arrest and apoptosis.

Modulation of the MAPK Signaling Pathway

Conclusion

This compound and its derivatives constitute a promising class of bioactive molecules with significant potential in the development of new therapeutics. Their demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities, coupled with the synthetic tractability of the core scaffold, make them attractive targets for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective drugs. Future studies should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to optimize the potency and selectivity of these versatile compounds.

References

- 1. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative [mdpi.com]

- 3. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity | MDPI [mdpi.com]

- 4. Design, synthesis and evaluation of novel indirubin-based N-hydroxybenzamides, N-hydroxypropenamides and N-hydroxyheptanamides as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dpph assay ic50: Topics by Science.gov [science.gov]

- 8. Free radical scavenging activity of 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside from Origanum vulgare and its protection against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acsi-journal.eu [acsi-journal.eu]

- 11. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. Inhibition of neuronal nitric oxide synthase by 6-nitrocatecholamines, putative reaction products of nitric oxide with catecholamines under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Dance of Molecules: An In-depth Guide to 4-Hydroxybenzylamine Intermolecular Interactions and Dimer Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylamine, a versatile organic compound, serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Its inherent ability to form specific non-covalent interactions, particularly hydrogen bonds and π-stacking, governs its self-assembly into dimeric and higher-order structures. Understanding these intermolecular forces is paramount for controlling reaction pathways, designing novel materials, and predicting the behavior of this compound-containing systems in biological and chemical environments. This technical guide provides a comprehensive overview of the intermolecular interactions and dimer formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Dimerization of this compound: A Computational Analysis

Computational studies have revealed that this compound readily forms dimers in the gas phase and in solution.[1][2] The primary driving force for this dimerization is the formation of hydrogen bonds, with π-stacking interactions between the aromatic rings providing additional stabilization.[1][2] Several dimeric structures are possible, broadly classified as cyclic and linear, with different hydrogen bonding motifs.

The most stable and thermodynamically favored dimer is the cyclic arrangement involving two O–H⋯N hydrogen bonds.[1][3] This pre-organization of monomeric units into a cyclic "template" is a key factor in directing the synthesis of specific macrocyclic structures, such as azacyclophanes, when reacting with agents like formaldehyde.[1][2]

Quantitative Data on Dimer Formation

The following tables summarize the key thermodynamic and geometric parameters associated with the different calculated dimers of this compound. These values were obtained from density functional theory (DFT) calculations.

Table 1: Thermodynamic Parameters for this compound Dimerization

| Dimer Structure | Interaction Energy (ΔE) (kcal/mol) | Enthalpy of Dimerization (ΔH) (kcal/mol) | Gibbs Free Energy of Dimerization (ΔG) (kcal/mol) |

| Without Dispersion Correction | |||

| O–H/N cyclic dimer (1a) | -18.6 | -17.0 | -3.8 |

| N–H/O cyclic dimer (1b) | -6.6 | -5.3 | 3.9 |

| O–H/N linear dimer (1c) | -11.9 | -10.1 | -0.1 |

| N–H/O linear dimer (1d) | -7.1 | -5.7 | 3.1 |

| With Dispersion Correction | |||

| O–H/N cyclic dimer (1e) | -19.8 | -18.0 | -3.5 |

| N–H/O cyclic dimer (1f) | -8.9 | -7.3 | 4.8 |

| O–H/N linear dimer (1g) | -12.3 | -10.5 | -0.4 |

| O–H/N linear dimer with stacking (1h) | -11.3 | -9.6 | 2.0 |

Table 2: Geometric Parameters for Optimized this compound Dimers

| Dimer Structure | H-bond Length (Å) | H-bond Angle (°) | Centroid–Centroid Distance (Å) |

| O–H/N cyclic dimer (1e) | 1.80 | 170.1 | 3.50 |

| N–H/O cyclic dimer (1f) | 2.18 | 157.5 | Not Reported |

Visualizing Intermolecular Interactions

The following diagrams illustrate the key intermolecular interactions and the resulting dimer structures of this compound.

Caption: Cyclic dimer formation of this compound.

Experimental Protocols

Computational Methodology for Dimer Analysis

The computational analysis of this compound dimers is crucial for understanding their stability and geometry.

Caption: Workflow for computational analysis of dimers.

A typical computational protocol involves the following steps:

-

Initial Geometry: The initial 3D coordinates of the this compound monomer are generated.

-

DFT Calculations: Density Functional Theory (DFT) calculations are performed using a functional such as B3LYP with a suitable basis set like 6-31+G(d,p).[3]

-

Dispersion Correction: An empirical dispersion correction, for instance, Grimme's D3BJ, is included to accurately model the long-range van der Waals interactions, which are critical for π-stacking.[3]

-

Basis Set Superposition Error (BSSE) Correction: The counterpoise method is applied to correct for the basis set superposition error, ensuring accurate calculation of interaction energies.[3]

-

Geometry Optimization: The geometries of the various possible dimers are optimized to find the lowest energy conformations.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

-

Interaction Energy Calculation: The interaction energy is calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers.

-

Thermodynamic Analysis: Enthalpies and Gibbs free energies of dimerization are calculated to determine the thermodynamic favorability of dimer formation under different conditions.

Synthesis of Azacyclophane from this compound and Formaldehyde

The formation of a cyclic dimer of this compound acts as a template for the synthesis of a 12-atom azacyclophane upon reaction with formaldehyde.[1][3]

Experimental Procedure: [1]

-

A solution of this compound (e.g., 500 mg, 4 mmol) is prepared in a suitable solvent (e.g., 10 mL of ethanol, dioxane, DMF, or acetonitrile).[1]

-

Formaldehyde (37%, e.g., 5 mL) is added to the this compound solution.[1]

-

The reaction mixture is left undisturbed at room temperature for 24 hours.[1]

-

After 24 hours, distilled water (e.g., 15 mL) is added to the mixture.[1]

-

The product is extracted with dichloromethane (e.g., 3 x 5 mL).[1]

-

The combined organic phases are washed with water (e.g., 3 x 5 mL), dried over anhydrous sodium sulfate, and concentrated to yield the azacyclophane product.[1]

Conclusion

The intermolecular interactions of this compound are dominated by strong O–H⋯N hydrogen bonding and stabilizing π-stacking interactions, leading to the preferential formation of a cyclic dimer. This fundamental understanding of its non-covalent chemistry is not only crucial for predicting its solid-state structure and solution behavior but also provides a powerful tool for directing synthetic outcomes, as exemplified by the template-driven synthesis of azacyclophanes. For researchers in drug development, this knowledge can inform the design of molecules with specific binding properties and predictable self-assembly characteristics. The detailed computational and experimental protocols provided herein offer a robust framework for further investigation and application of this compound and its derivatives in various scientific and industrial fields.

References

A Technical Guide to the Spectroscopic Data of 4-Hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxybenzylamine (CAS: 696-60-6), a valuable aromatic amine in various research and development applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data

The empirical formula for this compound is C₇H₉NO, with a molecular weight of 123.15 g/mol .[2][3] This structural information is consistently confirmed by the spectroscopic data presented below.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.150 | m | 2H | Ar-H (ortho to -CH₂NH₂) |

| 6.900 | m | 2H | Ar-H (ortho to -OH) |

| 4.300 | s | 2H | -CH ₂NH₂ |

Data sourced from predicted spectra in D₂O.[4]

¹³C NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Assignment |

| 155.8 | C -OH |

| 130.4 | Ar-C H (ortho to -CH₂NH₂) |

| 129.5 | C -CH₂NH₂ |

| 115.7 | Ar-C H (ortho to -OH) |

| 45.5 | -C H₂NH₂ |

Data sourced from predicted spectra.[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorptions for its hydroxyl, amino, and aromatic groups.

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3350-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2850 | C-H stretch (aliphatic) | Methylene (-CH₂-) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1520-1480 | C=C stretch | Aromatic Ring |

| 1650-1550 | N-H bend | Primary Amine (-NH₂) |

| 1250-1180 | C-O stretch | Phenolic C-O |

| 850-800 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

Data represents typical ranges for the indicated functional groups.[5][6] Predicted IR spectra are also available.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Experimental MS² Data

| Precursor Ion (m/z) | Adduct | Fragmentation Peaks (m/z) | Relative Intensity |

| 146.0584 | [M+Na]⁺ | 117.0563 | 87.19 |

| 91.0564 | 100 | ||

| 90.0455 | 25.41 | ||

| 89.0376 | 19.21 | ||

| 65.0370 | 19.21 |

Data sourced from experimental MS² data.[1]

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 124.0757 | 122.6 |

| [M+Na]⁺ | 146.0576 | 130.5 |

| [M-H]⁻ | 122.0611 | 124.9 |

| [M+NH₄]⁺ | 141.1022 | 143.9 |

Data calculated using CCSbase.[7]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid sample such as this compound.

This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.

-

Sample Weighing : Accurately weigh 2-5 mg of this compound for ¹H NMR or 15-20 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)).[8][9] For this compound, D₂O or DMSO-d₆ are common choices.

-

Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]

-

Homogenization : Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, use gentle heating or sonication.

-

Filtering (Optional) : If the solution contains particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[9]

-

Analysis : Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.[9] Acquire the spectrum according to the instrument's standard operating procedures, setting appropriate parameters for the desired nucleus (¹H or ¹³C).

This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet for transmission IR spectroscopy.

-

Sample Preparation : Grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.

-

Mixing : Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar. Gently mix with the sample, then grind the mixture thoroughly to ensure it is homogenous.[10]

-

Pellet Pressing : Transfer a portion of the mixture into a pellet press die. Assemble the die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[10]

-

Analysis : Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[6] A background spectrum of the empty spectrometer should be collected first.

This protocol outlines a general procedure for analyzing a sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Sample Solubilization : Prepare a stock solution of this compound by dissolving a small, accurately weighed amount in a suitable solvent (e.g., methanol, water, or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilution : Dilute the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL, using the mobile phase as the diluent.

-

Chromatography : Inject a small volume (1-10 µL) of the diluted sample into the LC system. The compound is separated from impurities on a suitable column (e.g., a C18 reversed-phase column).[12]

-

Ionization : As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The molecules are ionized, typically forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode.[12]

-

Mass Analysis : The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting fragment ions are analyzed.[12]

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PhytoBank: 1H NMR Spectrum (PHY0114413) [phytobank.ca]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. columbia.edu [columbia.edu]

- 7. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Solubility of 4-Hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxybenzylamine (also known as 4-(aminomethyl)phenol), a vital intermediate in organic synthesis and a compound of interest in biochemical research. Understanding its solubility in various solvents is critical for its application in drug design, formulation development, and process chemistry. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the underlying principles and workflows.

Core Data Presentation: Solubility Profile of this compound

The solubility of this compound is influenced by its molecular structure, which contains both a polar phenolic hydroxyl group and a basic amino group, as well as an aromatic phenyl ring. This amphiphilic nature results in varied solubility across different solvent classes. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | ≥20.4 mg/mL | Not Specified | Not Specified |

| Ethanol (EtOH) | ≥7.8 mg/mL | Not Specified | Not Specified |

| Water (H₂O) | ≥2.59 mg/mL | Not Specified | With ultrasonic assistance |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL | Not Specified | Vehicle for in-vivo studies |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Dichloromethane | Soluble[1] |

| Methanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Water (H₂O) | Slightly Soluble (solubility increases with heat)[2] |

| Chloroform | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Acetone | Soluble[3] |

Experimental Protocols: Determining Solubility

The most widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method . This protocol is a reliable approach to obtaining accurate and reproducible solubility data.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, etc.)

-

Thermostatic shaker bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that saturation is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in standard units, such as mg/mL or g/100 mL, and specify the temperature at which the measurement was conducted.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Factors Influencing this compound Solubility

Caption: Interplay of molecular and solvent properties governing solubility.

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylamine, a substituted benzylamine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and is investigated for its potential biological activities. A thorough understanding of its thermochemical properties is fundamental for process development, safety assessment, and computational modeling in drug discovery and materials science. This technical guide provides a summary of available thermochemical data and details the established experimental methodologies for their determination. While experimental data for this compound is sparse in the public domain, this guide outlines the protocols to obtain these critical parameters.

Core Thermochemical Data

Quantitative thermochemical data for this compound is not widely available in peer-reviewed literature. The following table summarizes predicted and computationally derived values, which can serve as estimates until experimental data is established.

| Property | Value | Source | Notes |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- | - |

| Molar Mass | 123.15 g/mol | --INVALID-LINK-- | - |

| Melting Point | 123-128 °C | --INVALID-LINK-- | Predicted |

| Boiling Point | 262.4 ± 15.0 °C | --INVALID-LINK-- | Predicted |

| Enthalpy of Dimerization | ΔHgpdim (Calculated) | --INVALID-LINK-- | Refers to gas-phase dimerization. |

| Free Energy of Dimerization | ΔGgpdim (Calculated) | --INVALID-LINK-- | Refers to gas-phase dimerization. |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a combustion bomb. A fuse wire is positioned to ensure ignition.

-

Bomb Charging: The bomb is purged and then charged with high-pressure oxygen (typically ~30 atm).

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is sealed, and the system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature rise.

-

Calibration: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Data Analysis: The enthalpy of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Enthalpy of Fusion and Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy of fusion (ΔfusH) and the heat capacity (Cp) of a substance.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a heating ramp through the melting point of the substance.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min). The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Enthalpy of Fusion: As the sample melts, it absorbs energy, resulting in an endothermic peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak to calculate ΔfusH (in J/g or kJ/mol).

-

Heat Capacity: The heat capacity is determined by measuring the heat flow to the sample during a heating segment where no phase transition occurs. The heat flow is compared to that of a standard material with a known heat capacity (e.g., sapphire) under the same conditions.

Enthalpy of Sublimation by Knudsen Effusion

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation (ΔsubH) can be calculated.

Methodology:

-

Cell Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Effusion Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured, typically using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

-

Data Analysis: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH/R, where R is the gas constant.

Conclusion

The thermochemical properties of this compound are essential for its scientific and industrial applications. While experimental data remains to be fully characterized in the literature, the methodologies outlined in this guide provide a clear pathway for researchers to obtain reliable data for enthalpy of formation, enthalpy of fusion, heat capacity, and enthalpy of sublimation. The application of these standard techniques will undoubtedly contribute to a more comprehensive understanding of this important molecule.

Unlocking the Neuroprotective Potential of 4-Hydroxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzylamine (4-HOBA), a naturally occurring compound found in sources such as buckwheat, is emerging as a promising candidate in the field of neuroprotection. This technical guide provides a comprehensive overview of the current understanding of 4-HOBA's neuroprotective properties, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential therapeutic applications in neurodegenerative diseases and ischemic stroke. Detailed experimental protocols for key assays and models are provided, along with a consolidation of quantitative data from various studies. Visual diagrams of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific basis for 4-HOBA's neuroprotective effects.

Introduction

Neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, along with acute neurological events like ischemic stroke, represent a significant and growing global health burden. A common pathological thread in these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and protein misfolding. Consequently, there is a pressing need for the development of effective neuroprotective agents that can mitigate these detrimental processes.

This compound, and its closely related derivative 4-hydroxybenzyl alcohol (4-HBA), have garnered scientific interest due to their demonstrated antioxidant and anti-inflammatory properties. This guide synthesizes the existing research to provide a detailed technical resource for professionals engaged in neuroscience research and drug development.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound and its analogs are multifaceted, targeting several key pathological processes implicated in neuronal damage.

Antioxidant Activity and Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a major contributor to neuronal cell death. 4-HOBA and its derivatives have been shown to directly scavenge free radicals and to upregulate endogenous antioxidant systems.

One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of antioxidant and detoxification enzymes.

Modulation of Cell Survival and Apoptotic Pathways

This compound has been demonstrated to promote neuronal survival by modulating critical signaling cascades, most notably the PI3K/Akt pathway . Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates transcription factors that promote cell survival.

Furthermore, studies have indicated that 4-HOBA can influence the expression of proteins involved in the intrinsic apoptotic pathway, such as the Bax/Bcl-2 family . By promoting the expression of anti-apoptotic Bcl-2 and inhibiting the pro-apoptotic Bax, 4-HOBA helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the activation of caspases and the execution of apoptosis.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another critical component of neurodegeneration. Evidence suggests that 4-HOBA and its derivatives can suppress neuroinflammatory responses by inhibiting signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . By downregulating the phosphorylation of p38 MAPK, JNK, and ERK, these compounds can reduce the production of inflammatory mediators.

Inhibition of Acetylcholinesterase and Amyloid-β Aggregation

In the context of Alzheimer's disease, the cholinergic hypothesis points to a deficit in the neurotransmitter acetylcholine. Novel hybrid molecules incorporating a 2-hydroxybenzylamine moiety have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1] Some of these compounds also exhibit the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark pathology of Alzheimer's disease.[1] These dual-acting agents represent a promising strategy for multi-target therapy in Alzheimer's disease.[1]

Signaling Pathways

The neuroprotective effects of this compound are mediated by complex intracellular signaling networks. The following diagrams illustrate the key pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound and its derivatives.

Table 1: In Vitro Efficacy of this compound Derivatives

| Compound | Assay | Target | IC50 (µM) | Cell Viability (%) | Reference |

| 8g | AChE Inhibition | Acetylcholinesterase | 0.38 | - | [1] |

| 8n | AChE Inhibition | Acetylcholinesterase | 0.34 | - | [1] |

| 4-HBA | OGD/R | Neuronal Injury | - | Increased |

Table 2: In Vivo Efficacy of 4-Hydroxybenzyl Alcohol (4-HBA)

| Model | Treatment | Outcome Measure | Result | Reference |

| MCAO | 4-HBA (25 mg/kg) | Total Infarct Volume | 42% reduction | [2] |

| MCAO | 4-HBA (25 mg/kg) | Cortical Infarct Volume | 28% reduction | [2] |

| MCAO | 4-HBA (25 mg/kg) | Sub-cortical Infarct Volume | 55% reduction | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.

In Vitro Models

This model simulates the conditions of ischemic stroke in a cell culture setting.

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.

-

OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for a duration of 2-4 hours.

-

Reperfusion: Following the OGD period, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

Treatment: this compound or other test compounds are typically added to the culture medium during the reperfusion phase.

-

Assessment of Neuroprotection: Cell viability is assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. Apoptosis can be quantified using TUNEL staining or caspase-3 activity assays.

In Vivo Models

The MCAO model is a widely used in vivo model of focal cerebral ischemia.

-

Animal Preparation: Adult male C57BL/6 mice (20-25g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and coagulated distally.

-

A temporary ligature is placed around the CCA.

-

A small incision is made in the ECA stump.

-

A 6-0 nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

-

The occlusion is maintained for a period of 60-90 minutes.

-

-

Reperfusion: The monofilament is withdrawn to allow for reperfusion.

-

Treatment: this compound is typically administered intravenously or intraperitoneally at the onset of reperfusion.

-

Assessment of Infarct Volume: 24 hours after reperfusion, the mice are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

Biochemical Assays

This colorimetric assay is used to measure the activity of AChE.

-

Reagents:

-

0.1 M Phosphate buffer (pH 8.0)

-

AChE solution (e.g., from electric eel)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Test compound (e.g., 4-HOBA derivative)

-

-

Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of AChE solution and incubate at 25°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

The absorbance is measured at 412 nm at regular intervals using a microplate reader.

-

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

This assay monitors the aggregation of Aβ peptides, a key event in Alzheimer's disease pathology.

-

Reagents:

-

Aβ₁₋₄₂ peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-